molecular formula C22H18BrN3O2 B1675651 1-Pyrazolidinecarboxamide, N-(4-bromophenyl)-3-oxo-4,5-diphenyl-, (4S,5R)- CAS No. 147523-65-7

1-Pyrazolidinecarboxamide, N-(4-bromophenyl)-3-oxo-4,5-diphenyl-, (4S,5R)-

Cat. No. B1675651
M. Wt: 436.3 g/mol
InChI Key: LMUQHXHWJWQXSD-PMACEKPBSA-N
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Description

1-Pyrazolidinecarboxamide, N-(4-bromophenyl)-3-oxo-4,5-diphenyl-, (4S,5R)- (hereafter referred to as 4S,5R-1-PBC) is an organic compound that has been studied in recent years due to its potential applications in medicinal chemistry. 4S,5R-1-PBC is a brominated pyrazolidinecarboxamide, a type of heterocyclic compound that is composed of a five-membered ring with a nitrogen atom and two oxygen atoms. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.

Scientific Research Applications

Neuroscience: Opioid Dependence and the Cholecystokinin System

Summary of Application

LY 288513 is a selective CCK2 receptor antagonist . It has been shown to display anxiolytic and antipsychotic properties in vivo . Its role in the regulation of morphine dependence has been investigated, with a focus on the effects of endogenous and exogenous cholecystokinin octapeptide (CCK-8) .

Methods of Application or Experimental Procedures

In one study, a SH-SY5Y cell model was used, in which the μ-opioid receptor, CCK1/2 receptors, and endogenous CCK are co-expressed . The cells were treated with morphine (10 μM) for 48 hours, after which naloxone (10 μM) was administered, inducing a cAMP overshoot indicative of cellular morphine dependence . The effects of LY 288513 (a CCK2 receptor antagonist) and L-364,718 (a CCK1 receptor antagonist) were then investigated .

Results or Outcomes

The study found that LY 288513 at 1–10 μM inhibited the naloxone-precipitated cAMP overshoot, but the CCK1 receptor antagonist (L-364,718) did not . Interestingly, CCK-8, a strong CCK receptor agonist, dose-dependently inhibited the naloxone-precipitated cAMP overshoot in SH-SY5Y cells when co-pretreated with morphine . The study concluded that the CCK2 receptor is necessary for low concentrations of endogenous CCK to potentiate morphine dependence in SH-SY5Y cells .

Pharmacology: Opioid Withdrawal and Conditioned Place Aversion

Summary of Application

LY 288513 has been studied in the context of opioid withdrawal, specifically in the acquisition of naloxone-precipitated withdrawal-induced conditioned place aversion (CPA) in rats . This research is part of a broader effort to understand the role of the cholecystokinin (CCK) system in opioid dependence .

Methods of Application or Experimental Procedures

In the study, rats were made dependent on morphine and then given naloxone to precipitate withdrawal . The CCK2 receptor antagonist LY 288513 was administered intracerebroventricularly (i.c.v.) at a dose of 10 µg prior to naloxone administration . The effects of LY 288513 on the acquisition of CPA were then assessed .

Results or Outcomes

The study found that LY 288513 inhibited the acquisition of CPA when given prior to naloxone administration in morphine-dependent rats . This suggests that the CCK2 receptor, which LY 288513 selectively antagonizes, may play a role in opioid withdrawal .

properties

IUPAC Name

(4S,5R)-N-(4-bromophenyl)-3-oxo-4,5-diphenylpyrazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O2/c23-17-11-13-18(14-12-17)24-22(28)26-20(16-9-5-2-6-10-16)19(21(27)25-26)15-7-3-1-4-8-15/h1-14,19-20H,(H,24,28)(H,25,27)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUQHXHWJWQXSD-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrazolidinecarboxamide, N-(4-bromophenyl)-3-oxo-4,5-diphenyl-, (4S,5R)-

CAS RN

147523-65-7
Record name LY 288513
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147523657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-288513
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470GWP2CA0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Pyrazolidinecarboxamide, N-(4-bromophenyl)-3-oxo-4,5-diphenyl-, (4S,5R)-

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